molecular formula C12H22N2O2S B14028472 Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B14028472
M. Wt: 258.38 g/mol
InChI Key: HZLHCTQHOXLVQD-UHFFFAOYSA-N
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Description

Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate: is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butyl ester group, a methylamino group, and a thia-azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the ester group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Material Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of the thia-azaspiro ring system and the methylamino group, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H22N2O2S

Molecular Weight

258.38 g/mol

IUPAC Name

tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-12(8-14)5-9(13-4)6-17-12/h9,13H,5-8H2,1-4H3

InChI Key

HZLHCTQHOXLVQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CS2)NC

Origin of Product

United States

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